Swertiaside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Swertiaside is a xanthone glycoside, a type of natural product isolated from the plant Swertia mussotii Franch . It is known for its significant inhibitory effects on the activity of topoisomerase I, II, and IV enzymes, which are crucial for maintaining the integrity of DNA . This compound has a molecular formula of C23H28O12 and is often used in various biological and medicinal research due to its wide range of biological activities .

Preparation Methods

Swertiaside can be isolated from natural sources such as Swertia mussotii Franch. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound . For synthetic preparation, specific reaction conditions and routes are employed, although detailed synthetic routes are not widely documented. Industrial production methods focus on optimizing the extraction and purification processes to obtain high yields of this compound with high purity .

Chemical Reactions Analysis

Swertiaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different xanthone derivatives .

Scientific Research Applications

Swertiaside has a wide range of scientific research applications:

Mechanism of Action

Swertiaside exerts its effects primarily through the inhibition of topoisomerase I, II, and IV enzymes . These enzymes are involved in the unwinding and rewinding of DNA during replication and transcription. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to cell cycle arrest and apoptosis in certain types of cells . This mechanism is particularly relevant in the context of cancer research, where topoisomerase inhibitors are explored as potential chemotherapeutic agents .

Comparison with Similar Compounds

Swertiaside is unique among xanthone glycosides due to its specific inhibitory effects on topoisomerase enzymes . Similar compounds include other xanthone glycosides such as mangiferin and sweroside, which also exhibit biological activities but differ in their specific targets and mechanisms of action . For example, mangiferin is known for its antioxidant and anti-inflammatory properties, while sweroside has been studied for its hepatoprotective effects .

Biological Activity

Swertiaside is a natural compound primarily extracted from various species of the genus Swertia, particularly Swertia mussotii. This compound has garnered attention due to its diverse biological activities, especially its potential therapeutic effects against hepatitis B virus (HBV) and other health conditions. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

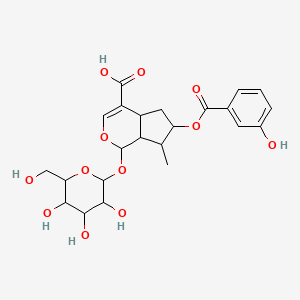

Chemical Structure and Properties

This compound is classified as a secoiridoid glycoside. Its structure comprises a glucosyl moiety linked to a secoiridoid aglycone, which contributes to its bioactivity. The chemical formula is represented as C17H22O9, with a molecular weight of approximately 382.35 g/mol. The unique structural features of this compound are believed to play a crucial role in its interaction with biological targets.

Antiviral Activity

One of the most significant pharmacological properties of this compound is its antiviral activity against HBV. Research indicates that this compound exhibits potent inhibitory effects on HBV DNA replication:

- IC50 Values : this compound has an IC50 value of 0.05 mM for HBV DNA replication, indicating high potency (SI = 29.1) . In comparison, it also shows moderate activity against HBsAg secretion with an IC50 value of 0.79 mM (SI = 2.0) .

Comparative Table of IC50 Values for this compound and Other Compounds

| Compound | IC50 (mM) | Activity Type | Selectivity Index |

|---|---|---|---|

| This compound | 0.05 | HBV DNA Replication | 29.1 |

| 0.79 | HBsAg Secretion | 2.0 | |

| Pumilaside A | 15.02 | HBsAg/HBeAg Secretion | 111.3 |

| Protocatechuic Acid | 32.60 | HBV DNA Replication | >255.8 |

Hepatoprotective Effects

This compound has been shown to possess hepatoprotective properties, making it beneficial in treating liver-related ailments, particularly hepatitis. Studies have demonstrated that extracts containing this compound can reduce liver enzyme levels and improve liver function in animal models .

Antioxidant Activity

The antioxidant capacity of this compound contributes to its therapeutic profile by mitigating oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. In vitro studies have indicated that this compound can scavenge free radicals effectively .

Other Pharmacological Activities

Research has also highlighted additional biological activities associated with this compound:

- Anticancer Properties : this compound exhibits potential anticancer effects through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in various experimental models.

- Hypoglycemic Activity : this compound has been reported to lower blood sugar levels in diabetic models, indicating its potential as a hypoglycemic agent .

The mechanisms underlying the biological activities of this compound are still under investigation but appear to involve several pathways:

- Inhibition of Viral Replication : this compound may interfere with the viral life cycle by inhibiting key enzymes involved in HBV replication.

- Modulation of Immune Response : It potentially enhances the host's immune response against viral infections.

- Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects on cells.

Clinical Relevance

While most studies on this compound have been preclinical, there are emerging clinical investigations that explore its efficacy in human subjects with chronic hepatitis B infections. Preliminary results suggest improved liver function tests and decreased viral load among patients treated with herbal formulations containing this compound .

Animal Studies

In animal models, administration of this compound has demonstrated significant reductions in liver damage markers and improved histopathological outcomes in liver tissues affected by toxic substances or viral infections .

Properties

CAS No. |

96087-14-8 |

|---|---|

Molecular Formula |

C23H28O12 |

Molecular Weight |

496.5 g/mol |

IUPAC Name |

6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30) |

InChI Key |

BSMWQZICWPFTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.